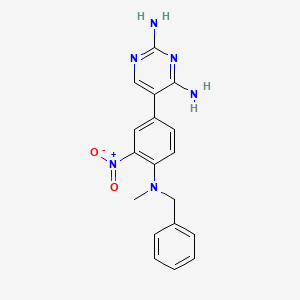

Dhfr-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H18N6O2 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

5-[4-[benzyl(methyl)amino]-3-nitrophenyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C18H18N6O2/c1-23(11-12-5-3-2-4-6-12)15-8-7-13(9-16(15)24(25)26)14-10-21-18(20)22-17(14)19/h2-10H,11H2,1H3,(H4,19,20,21,22) |

InChI Key |

RSAVWZYTUCFLEE-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C3=CN=C(N=C3N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Dihydrofolate Reductase (DHFR) Inhibitors

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, playing a pivotal role in the synthesis of nucleic acids and amino acids. Its inhibition leads to the disruption of DNA synthesis and cell death, making it a well-established therapeutic target for a range of diseases, including cancer, bacterial infections, and autoimmune disorders. This guide provides a detailed examination of the mechanism of action of DHFR inhibitors, supported by experimental methodologies and data presentation. While this report focuses on the general principles of DHFR inhibition, it is important to note that a specific compound designated as "Dhfr-IN-15" is not documented in the reviewed scientific literature. The principles and methodologies described herein are broadly applicable to the study of novel DHFR inhibitors.

Core Mechanism of Dihydrofolate Reductase

DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are fundamental building blocks of DNA.[2][3][4] By blocking the production of THF, DHFR inhibitors deplete the intracellular pool of this vital cofactor, thereby stalling DNA replication and preventing cell proliferation.[3][4]

The Action of DHFR Inhibitors

The majority of clinically relevant DHFR inhibitors are structural analogs of the natural substrate, dihydrofolate.[5] These molecules act as competitive inhibitors, binding to the active site of the DHFR enzyme with high affinity and preventing the binding of DHF.[3][4] This competitive inhibition is the primary mechanism through which these drugs exert their therapeutic effects. The resulting depletion of THF leads to a cascade of downstream effects, including:

-

Inhibition of Thymidylate Synthesis: A critical step in DNA synthesis is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction that requires a THF derivative.

-

Inhibition of Purine Synthesis: THF derivatives are also essential for the de novo synthesis of purine nucleotides (adenine and guanine).

-

Cell Cycle Arrest and Apoptosis: The inability to synthesize DNA leads to cell cycle arrest, typically at the G1/S boundary, and can ultimately trigger programmed cell death (apoptosis).[6]

Signaling Pathways and Cellular Consequences

The inhibition of DHFR sets off a series of cellular events that contribute to its therapeutic efficacy. The primary signaling pathway affected is the folate metabolism pathway, which is directly linked to DNA synthesis.

Caption: General signaling pathway of DHFR inhibition.

Quantitative Analysis of DHFR Inhibition

The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Due to the absence of specific data for "this compound," a generalized data table cannot be provided. However, for a novel inhibitor, these values would be determined through enzymatic assays.

Experimental Protocols

The investigation of a novel DHFR inhibitor would involve a series of established experimental protocols to elucidate its mechanism of action and quantify its activity.

DHFR Enzymatic Activity Assay

This assay directly measures the catalytic activity of DHFR and its inhibition.

-

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[7][8]

-

Methodology:

-

A reaction mixture is prepared containing a suitable buffer (e.g., HEPES or Tris-HCl), NADPH, and the DHFR enzyme.[7]

-

The reaction is initiated by the addition of the substrate, dihydrofolate (DHF).[7]

-

The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

-

To determine the IC50 of an inhibitor, the assay is performed with varying concentrations of the compound.

-

Caption: Workflow for a DHFR enzymatic activity assay.

Western Blot Analysis

This technique is used to assess the cellular levels of the DHFR protein in response to inhibitor treatment.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific to DHFR.

-

Methodology:

-

Cells are treated with the DHFR inhibitor for a specified time.

-

Cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is incubated with a primary antibody against DHFR, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.[9]

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure changes in the mRNA expression levels of the DHFR gene.

-

Principle: This method quantifies the amount of a specific mRNA transcript in a sample.

-

Methodology:

-

Total RNA is extracted from inhibitor-treated and untreated cells.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

The cDNA is used as a template for PCR with primers specific for the DHFR gene.

-

The amplification of the PCR product is monitored in real-time using a fluorescent dye.[6]

-

Cell Cycle Analysis

This protocol determines the effect of the DHFR inhibitor on cell cycle progression.

-

Principle: The DNA content of a cell population is measured by flow cytometry after staining with a fluorescent dye that intercalates with DNA, such as propidium iodide.

-

Methodology:

-

Cells are treated with the DHFR inhibitor for various time points.

-

Cells are harvested, fixed, and stained with propidium iodide.

-

The fluorescence intensity of individual cells is measured by a flow cytometer.

-

The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed.[6]

-

Conclusion

The inhibition of dihydrofolate reductase remains a cornerstone of therapy for numerous diseases. A thorough understanding of the mechanism of action of DHFR inhibitors, supported by robust experimental data, is essential for the development of new and improved therapeutic agents. While specific information on "this compound" is not available in the current body of scientific literature, the principles and experimental approaches detailed in this guide provide a comprehensive framework for the investigation and characterization of any novel DHFR inhibitor. Future research in this area will continue to refine our understanding of DHFR biology and contribute to the design of more effective and selective drugs.

References

- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

- 8. Understanding the molecular mechanism of substrate channeling and domain communication in protozoal bifunctional TS-DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cells exposed to antifolates show increased cellular levels of proteins fused to dihydrofolate reductase: A method to modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dhfr-IN-15 as a Dihydrofolate Reductase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a specific compound designated "Dhfr-IN-15" is currently limited. This guide presents the available information and, to fulfill the request for an in-depth technical analysis, utilizes Methotrexate, a well-characterized Dihydrofolate Reductase (DHFR) inhibitor, as a representative example for detailed data presentation, experimental protocols, and visualizations.

Introduction to Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[4][5] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[5][6] This makes DHFR a well-established and attractive target for the development of anticancer and antimicrobial agents.[4][7]

This compound: A Novel DHFR Inhibitor

This compound is identified as a dihydrofolate reductase (DHFR) inhibitor with potential anticancer activity.[8] Limited available data indicates that this compound, also referred to as compound 34, effectively binds to DHFR within cells, leading to a reduction in DHFR levels to a concentration of 10 nM.[8]

Due to the scarcity of further publicly available data on the specific biophysical properties, pharmacokinetic profile, and detailed biological activity of this compound, the following sections will utilize Methotrexate as a representative DHFR inhibitor to provide a comprehensive technical overview as per the core requirements of this guide.

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors act by competitively binding to the active site of the DHFR enzyme, preventing the binding of its natural substrate, dihydrofolate.[5] This inhibition leads to a depletion of the intracellular pool of THF. The resulting deficiency in THF-dependent cofactors disrupts the de novo synthesis of purines and thymidylate, essential for DNA replication and cell division.[5][6]

References

- 1. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. DHFR Inhibitors Display a Pleiotropic Anti-Viral Activity against SARS-CoV-2: Insights into the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Guide to Dihydrofolate Reductase (DHFR) Inhibitors and their Anticancer Properties

Disclaimer: Initial searches for a specific compound named "Dhfr-IN-15" did not yield any publicly available information. Therefore, this guide provides a comprehensive overview of the broader class of Dihydrofolate Reductase (DHFR) inhibitors, a well-established and clinically significant category of anticancer agents. The principles, data, and methodologies discussed herein are representative of the field and are intended to be a valuable resource for researchers, scientists, and drug development professionals interested in targeting DHFR for cancer therapy.

Introduction to Dihydrofolate Reductase as an Anticancer Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] Rapidly proliferating cells, such as cancer cells, have a high demand for these precursors to support continuous cell division and growth.[1][3]

Inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts the synthesis of DNA and RNA, ultimately causing cell cycle arrest and apoptosis (programmed cell death).[1][4] This mechanism makes DHFR an attractive and effective target for cancer chemotherapy.[2][5] Classical DHFR inhibitors, like methotrexate, have been a cornerstone of cancer treatment for decades, used in various malignancies including leukemia, lymphoma, breast cancer, and lung cancer.[6] More recent research has focused on developing novel DHFR inhibitors with improved selectivity, better transport into tumor cells, and the ability to overcome resistance mechanisms.[7][8]

Quantitative Data on DHFR Inhibitor Activity

The efficacy of DHFR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process (like cell growth or enzyme activity) by 50%. Below are tables summarizing the in vitro activity of several well-known DHFR inhibitors against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Methotrexate (MTX)

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |

| HTC-116 | Colorectal Carcinoma | 2.3 | 12 |

| HTC-116 | Colorectal Carcinoma | 0.37 | 24 |

| HTC-116 | Colorectal Carcinoma | 0.15 | 48 |

| A-549 | Lung Carcinoma | >50 | 12 |

| A-549 | Lung Carcinoma | 1.1 | 24 |

| A-549 | Lung Carcinoma | 0.44 | 48 |

| Daoy | Medulloblastoma | 0.095 | 144 (6 days)[9] |

| Saos-2 | Osteosarcoma | 0.035 | 144 (6 days)[9] |

| HeLa | Cervical Cancer | >50 (approx. 20% inhibition at 50 µg/ml) | 48[10] |

| MCF-7 | Breast Cancer | >50 (approx. 35% inhibition at 50 µg/ml) | 48[10] |

Note: IC50 values can vary significantly based on experimental conditions, including exposure time and the specific assay used.[5][10][11]

Table 2: In Vitro Activity of Other Clinically Relevant DHFR Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 Value (µM) |

| Pralatrexate | OVCAR-3 | Ovarian Cancer | 0.32[12] |

| Pralatrexate | MDA-MB-435 | Melanoma | 0.46[12] |

| Trimetrexate | Human DHFR (Enzyme Assay) | - | 0.00474 |

| Piritrexim | Pneumocystis carinii DHFR | - | 0.038[13] |

| Piritrexim | Toxoplasma gondii DHFR | - | 0.011[13] |

Experimental Protocols

The evaluation of a potential DHFR inhibitor involves a series of in vitro and in vivo experiments to determine its efficacy, mechanism of action, and therapeutic potential.

DHFR Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHFR.

-

Principle: DHFR catalyzes the conversion of DHF to THF using NADPH as a cofactor. The activity of the enzyme can be monitored by measuring the decrease in NADPH absorbance at 340 nm.[14][15]

-

Reagents:

-

Purified recombinant human DHFR enzyme.[16]

-

DHFR Assay Buffer (e.g., Sodium Phosphate buffer, pH 7.4).[15]

-

Substrate: Dihydrofolic acid (DHF).[16]

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced (NADPH).[16]

-

Test compound (potential inhibitor) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control inhibitor (e.g., Methotrexate).[16]

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in a 96-well UV-transparent plate.[17]

-

Add the test compound at various concentrations to the appropriate wells. Include wells for a no-inhibitor control (enzyme control) and a no-enzyme control (background control).[17]

-

Pre-incubate the plate at room temperature for 10-15 minutes, protected from light.[17]

-

Initiate the reaction by adding the DHF substrate to all wells.[16]

-

Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[15][17]

-

Calculate the rate of NADPH consumption (decrease in A340) for each concentration of the test compound.

-

Determine the percent inhibition relative to the enzyme control and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.[15]

-

Cell Viability and Cytotoxicity Assays

These assays determine the effect of the DHFR inhibitor on the proliferation and survival of cancer cells.

-

Principle: Assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) measure the metabolic activity of viable cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be dissolved and quantified spectrophotometrically.

-

Reagents:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

Test DHFR inhibitor.

-

MTT solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the DHFR inhibitor for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]

-

In Vivo Xenograft Models

Animal models are crucial for evaluating the anti-tumor efficacy and toxicity of a DHFR inhibitor in a living organism.

-

Principle: Human tumor cells are implanted into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[18] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be used, with PDX models often better recapitulating the heterogeneity of human tumors.[19][20]

-

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice.[18]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (Length x Width²)/2.

-

Treatment: Randomize the mice into treatment and control groups. Administer the DHFR inhibitor via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral) according to a specific dosing schedule. The control group receives a vehicle solution.

-

Efficacy Assessment: Monitor tumor volume, body weight (as an indicator of toxicity), and the overall health of the mice throughout the study.

-

Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to assess the in vivo efficacy of the compound.[18]

-

Visualizations

Signaling Pathways and Mechanisms

Experimental Workflow

// Nodes start [label="Compound Library\n(Novel Synthesized Molecules)", shape=cylinder, fillcolor="#F1F3F4"]; screen [label="High-Throughput Screening\n(HTS)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme_assay [label="DHFR Enzyme\nInhibition Assay", style=filled, fillcolor="#FBBC05"]; hit_id [label="Hit Identification\n(Potent Inhibitors)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_assay [label="In Vitro Cell-Based Assays\n(e.g., MTT on Cancer Cell Lines)", style=filled, fillcolor="#FBBC05"]; lead_select [label="Lead Selection\n(Active in Cells)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; adme_tox [label="ADME/Tox Profiling\n(Absorption, Distribution,\nMetabolism, Excretion, Toxicity)"]; invivo [label="In Vivo Efficacy Studies\n(Xenograft Models)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; candidate [label="Preclinical Candidate\nSelection", shape=star, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> screen; screen -> enzyme_assay; enzyme_assay -> hit_id; hit_id -> cell_assay [label="Validate Hits"]; cell_assay -> lead_select; lead_select -> adme_tox [label="Characterize Leads"]; adme_tox -> invivo; invivo -> candidate; } .dot Caption: Workflow for DHFR Inhibitor Drug Discovery.

References

- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 2. bepls.com [bepls.com]

- 3. What is the mechanism of Pralatrexate? [synapse.patsnap.com]

- 4. oncologynewscentral.com [oncologynewscentral.com]

- 5. researchgate.net [researchgate.net]

- 6. In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trimetrexate: clinical development of a nonclassical antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trimetrexate: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. diposit.ub.edu [diposit.ub.edu]

- 11. researchgate.net [researchgate.net]

- 12. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

- 15. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]

- 19. clinicallab.com [clinicallab.com]

- 20. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

Dhfr-IN-15: Unraveling its Inhibitory Profile on Dihydrofolate Reductase

For Immediate Release

Shanghai, China – November 7, 2025 – Dhfr-IN-15, a novel inhibitor of Dihydrofolate Reductase (DHFR), has emerged as a compound of interest within the scientific community for its potential anticancer activities. While its definitive classification as a competitive or non-competitive inhibitor remains to be fully elucidated in publicly available literature, this technical guide synthesizes the current understanding of DHFR inhibition and provides a framework for the potential mechanistic evaluation of this compound.

Dihydrofolate reductase is a critical enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This reaction is essential for the synthesis of nucleotides and certain amino acids, making DHFR a well-established target for cancer chemotherapy. Inhibition of DHFR disrupts DNA replication and cell division, leading to apoptosis in rapidly proliferating cancer cells.

This compound, also identified as compound 34, has been noted for its effective binding to DHFR in cellular environments, reportedly reducing DHFR levels to a concentration of 10 nM.[1] However, detailed kinetic studies that would definitively characterize its mode of inhibition—competitive, non-competitive, uncompetitive, or mixed—are not yet available in peer-reviewed publications. Most known DHFR inhibitors, such as methotrexate, act as competitive inhibitors by binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate.[2]

Putative Signaling Pathway and Mechanism of Action

The canonical pathway affected by DHFR inhibitors is central to cell proliferation. By blocking DHFR, these inhibitors deplete the intracellular pool of tetrahydrofolate (THF), a crucial cofactor for thymidylate synthase (TS). The inhibition of TS, in turn, prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. This disruption of DNA replication ultimately triggers cell cycle arrest and apoptosis.

Below is a generalized diagram illustrating the central role of DHFR in the folate metabolic pathway and the putative point of action for an inhibitor like this compound.

Caption: The folate metabolic pathway and its role in DNA synthesis, highlighting the inhibitory action of this compound on DHFR.

Hypothetical Experimental Protocols for Mechanistic Determination

To ascertain whether this compound acts as a competitive or non-competitive inhibitor, a series of enzyme kinetic assays would be required. The following outlines a standard experimental approach.

DHFR Enzyme Kinetics Assay

Objective: To determine the kinetic parameters (Km and Vmax) of DHFR in the presence and absence of this compound.

Materials:

-

Purified recombinant human DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of DHF substrate dilutions in the assay buffer.

-

Prepare multiple fixed concentrations of this compound.

-

For each inhibitor concentration (including a zero-inhibitor control), mix the DHFR enzyme and NADPH in a cuvette.

-

Initiate the reaction by adding a specific concentration of the DHF substrate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

-

Repeat for all DHF and inhibitor concentrations.

Data Analysis: The data would be plotted using a Lineweaver-Burk plot (1/V0 vs. 1/[S]).

-

Competitive Inhibition: The lines for the different inhibitor concentrations will intersect on the y-axis, indicating that the Vmax is unchanged, but the apparent Km increases with inhibitor concentration.

-

Non-competitive Inhibition: The lines will intersect on the x-axis, showing a decrease in Vmax with increasing inhibitor concentration, while the Km remains unchanged.

-

Uncompetitive Inhibition: The lines will be parallel, indicating a decrease in both Vmax and apparent Km.

-

Mixed Inhibition: The lines will intersect at a point other than on the axes.

Below is a conceptual workflow for this experimental design.

Caption: Workflow for determining the inhibition mechanism of this compound using enzyme kinetic assays.

Quantitative Data Summary (Hypothetical)

Without experimental data, a quantitative summary is not possible. However, a typical data presentation for such a study would involve tables summarizing the kinetic parameters.

Table 1: Hypothetical Kinetic Parameters of DHFR with this compound

| [this compound] (nM) | Apparent Km (μM) | Vmax (μmol/min/mg) |

| 0 | Value | Value |

| 10 | Value | Value |

| 50 | Value | Value |

| 100 | Value | Value |

References

Probing the Interaction: A Technical Guide to DHFR-IN-15 Binding Affinity

Disclaimer: As of the latest available data, specific binding affinity metrics and detailed experimental protocols for a molecule designated "Dhfr-IN-15" in relation to Dihydrofolate Reductase (DHFR) are not publicly documented. This guide, therefore, provides a comprehensive framework for characterizing the binding affinity of a novel inhibitor, such as a hypothetical this compound, to the DHFR enzyme. The methodologies and data presentation formats are based on established practices for other well-characterized DHFR inhibitors.

Introduction to DHFR and its Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a vital component for DNA synthesis and cellular proliferation.[1][2][3] Consequently, DHFR has been a long-standing and attractive therapeutic target for the development of anticancer and antimicrobial agents.[2][4][5][6]

Inhibitors of DHFR function by binding to the enzyme, often at its active site, thereby preventing the binding of its natural substrate, DHF.[2] This leads to a depletion of the THF pool, disrupting DNA synthesis and ultimately causing cell death, particularly in rapidly dividing cells like cancer cells or bacteria.[1][2] The binding affinity of an inhibitor to DHFR is a critical parameter in drug development, as it dictates the concentration of the compound required to elicit a therapeutic effect.

Quantitative Assessment of Binding Affinity

The binding affinity of an inhibitor to DHFR is typically quantified using several key parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). These values provide a standardized measure of the inhibitor's potency and are essential for comparing different compounds.

While specific data for this compound is unavailable, the following table illustrates how binding affinity data for various DHFR inhibitors are commonly presented:

| Inhibitor | Target DHFR | IC50 | Ki | Assay Method | Reference |

| Methotrexate | Human | ~4.74 nM | - | Enzymatic Assay | [7] |

| Trimethoprim | Bacterial | - | ~0.08 nM (E. coli) | Enzymatic Assay | [8] |

| DHFR-IN-4 | Human | 123 nM | - | Enzymatic Assay | [7] |

| DHFR-IN-5 | P. falciparum (quadruple mutant) | - | 0.54 nM | Enzymatic Assay | [7] |

| 4'-DTMP | E. coli (Wild Type) | - | 5.1 nM | Enzymatic Assay | [7] |

| 4'-DTMP | E. coli (L28R mutant) | - | 34.3 nM | Enzymatic Assay | [7] |

| Piritrexim | Human | - | - | Not Specified | [7] |

| Fluorofolin | Not Specified | 2.5 nM | - | Enzymatic Assay | [7] |

Experimental Protocols for Determining Binding Affinity

A variety of experimental techniques can be employed to determine the binding affinity of an inhibitor to DHFR. The choice of method often depends on the specific research question, the properties of the inhibitor, and the available instrumentation.

Enzymatic Assays

Enzymatic assays are a cornerstone for characterizing DHFR inhibitors. They directly measure the effect of the inhibitor on the enzyme's catalytic activity.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHF is reduced to THF.[9][10][11] The presence of an inhibitor will slow down this reaction, and the extent of inhibition is dependent on the inhibitor's concentration.

Detailed Protocol (Example):

-

Reagent Preparation:

-

Assay Buffer: A typical buffer would be 50 mM Tris, 50 mM NaCl, pH 7.4.[9]

-

DHFR Enzyme: Purified recombinant human DHFR is used at a final concentration of around 200 nM.[9]

-

Dihydrofolic Acid (DHF) Substrate: A stock solution is prepared and used at a final concentration of approximately 137.5 µM.[9]

-

NADPH Cofactor: A stock solution is prepared and used at a final concentration of about 125 µM.[9]

-

Inhibitor (e.g., this compound): A series of dilutions are prepared to test a range of concentrations.

-

-

Assay Procedure:

-

In a 96- or 384-well plate, combine the assay buffer, DHFR enzyme, and varying concentrations of the inhibitor.

-

Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding DHF and NADPH.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

The initial reaction rates are calculated from the linear portion of the absorbance vs. time plots.

-

The percent inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.

-

The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a suitable dose-response curve.[9]

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.[8]

-

Biophysical Methods

Biophysical techniques provide direct measurement of the binding interaction between the inhibitor and the enzyme, independent of enzymatic activity.

Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (e.g., DHFR) binds to an immobilized molecule (e.g., an inhibitor or vice versa). This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of an inhibitor to DHFR. By titrating the inhibitor into a solution containing the enzyme, the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction can be determined in a single experiment.

Signaling Pathways and Logical Relationships

The primary mechanism of action for DHFR inhibitors is the disruption of the folate metabolic pathway.

Caption: DHFR inhibition pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the binding affinity of a novel compound like this compound to DHFR.

Caption: Workflow for DHFR inhibitor binding affinity.

Conclusion

Determining the binding affinity of a novel inhibitor like this compound to DHFR is a multi-faceted process that involves a combination of enzymatic and biophysical assays. A thorough characterization provides crucial data for understanding the inhibitor's potency and mechanism of action, which are essential for its development as a potential therapeutic agent. While specific data for this compound is not yet available, the established methodologies outlined in this guide provide a robust framework for its future investigation.

References

- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 3. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 5. Computational Development of Inhibitors of Plasmid-Borne Bacterial Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Dihydrofolate reductase-like protein inactivates hemiaminal pharmacophore for self-resistance in safracin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Journey of a DHFR Inhibitor: A Technical Guide to Uptake and Localization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of Dihydrofolate Reductase (DHFR) inhibitors, with a focus on the methodologies used to elucidate these critical pharmacological parameters. While specific data for a compound designated "Dhfr-IN-15" is not publicly available, this document will use well-characterized DHFR inhibitors, such as methotrexate (MTX), as illustrative examples to present the experimental frameworks and data formats necessary for such an investigation.

Introduction to DHFR Inhibition and Cellular Transport

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for anticancer and antimicrobial therapies.[3][4][5] The efficacy of DHFR inhibitors is contingent not only on their affinity for the enzyme but also on their ability to traverse the cell membrane and accumulate at their site of action.

Cellular uptake of folate analogs like methotrexate is primarily mediated by the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[6][7] In some cases, membrane transport can be a limiting factor for drug efficacy, and resistance can arise from impaired uptake.[7][8] Once inside the cell, the subcellular localization of the inhibitor is critical. DHFR is predominantly found in the cytosol and the nucleoplasm, where it is involved in DNA synthesis and repair.[9] Some studies also suggest a mitochondrial localization of DHFR, which is involved in mitochondrial thymidylate biosynthesis.[10][11]

Quantitative Analysis of Cellular Uptake

The following tables summarize the kind of quantitative data that would be generated in cellular uptake studies of a novel DHFR inhibitor, here hypothetically termed "this compound." The data for methotrexate is provided as a reference.

Table 1: Cellular Uptake Kinetics of this compound vs. Methotrexate in Cancer Cell Lines

| Cell Line | Compound | Km (µM) | Vmax (pmol/106 cells/min) | Uptake Efficiency (Vmax/Km) |

| MCF-7 | This compound | Data not available | Data not available | Data not available |

| Methotrexate | 1.5 ± 0.3 | 25 ± 4 | 16.7 | |

| HeLa | This compound | Data not available | Data not available | Data not available |

| Methotrexate | 2.1 ± 0.5 | 32 ± 6 | 15.2 | |

| A549 | This compound | Data not available | Data not available | Data not available |

| Methotrexate | 3.0 ± 0.7 | 18 ± 3 | 6.0 |

Note: The data for methotrexate is representative and may vary based on experimental conditions.

Table 2: Subcellular Distribution of this compound in MCF-7 Cells at Steady State

| Subcellular Fraction | % of Total Intracellular this compound |

| Cytosol | Data not available |

| Nucleus | Data not available |

| Mitochondria | Data not available |

| Microsomes | Data not available |

| Membrane | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments in the study of cellular uptake and localization of a DHFR inhibitor.

Cell Culture

-

Cell Lines: MCF-7 (human breast adenocarcinoma), HeLa (human cervical cancer), and A549 (human lung carcinoma) cells are obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.

Cellular Uptake Assay

This protocol is designed to measure the rate of inhibitor transport into cancer cells.

-

Cell Seeding: Plate cells in 24-well plates at a density of 2 x 105 cells per well and allow them to adhere overnight.

-

Preparation of Uptake Buffer: Prepare a buffer consisting of 140 mM NaCl, 5 mM KCl, 2 mM MgCl2, 1 mM CaCl2, 5 mM D-glucose, and 20 mM HEPES, adjusted to pH 7.4.

-

Initiation of Uptake: Wash the cells twice with the uptake buffer. Add the uptake buffer containing varying concentrations of radiolabeled this compound (e.g., [3H]this compound) to each well.

-

Incubation: Incubate the plates at 37°C for a specified time course (e.g., 1, 5, 10, 15, and 30 minutes).

-

Termination of Uptake: Stop the uptake by aspirating the radioactive medium and washing the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis: Lyse the cells with 0.5 mL of 0.1 M NaOH with 1% SDS.

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the protein concentration of the cell lysate using a BCA protein assay. Calculate the uptake rate in pmol/mg protein/min. Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

Subcellular Fractionation

This protocol separates the major organelles to determine the localization of the inhibitor.

-

Cell Treatment: Treat confluent cells in 150 mm dishes with this compound at a specified concentration and for a time sufficient to reach steady-state accumulation.

-

Cell Harvesting: Wash the cells with ice-cold PBS, scrape them into a hypotonic buffer (10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, and protease inhibitors), and incubate on ice for 15 minutes.

-

Homogenization: Homogenize the cells using a Dounce homogenizer.

-

Nuclear Fractionation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

-

Mitochondrial and Cytosolic Fractionation: Centrifuge the supernatant from the previous step at 10,000 x g for 20 minutes at 4°C. The pellet contains the mitochondria, and the supernatant is the cytosolic fraction.

-

Microsomal Fractionation: Further centrifuge the cytosolic fraction at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

-

Quantification: Determine the concentration of this compound in each fraction using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Confocal Microscopy

This method provides visual evidence of the inhibitor's subcellular localization.

-

Cell Seeding: Plate cells on glass-bottom dishes.

-

Fluorescent Labeling: Treat cells with a fluorescently labeled analog of this compound.

-

Organelle Staining: Stain specific organelles with fluorescent dyes (e.g., Hoechst for the nucleus, MitoTracker for mitochondria).

-

Imaging: Acquire images using a confocal laser scanning microscope.

-

Colocalization Analysis: Analyze the images to determine the degree of colocalization between the fluorescent inhibitor and the organelle-specific dyes.

Visualizing Cellular Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Caption: Experimental workflow for analyzing cellular uptake and localization.

Caption: Simplified signaling pathway of DHFR inhibition.

Conclusion

The cellular uptake and subcellular localization of DHFR inhibitors are critical determinants of their therapeutic efficacy. A thorough understanding of these processes requires a combination of quantitative uptake assays, subcellular fractionation, and advanced imaging techniques. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the preclinical evaluation of novel DHFR inhibitors like the hypothetical "this compound," enabling a deeper understanding of their mechanism of action and potential for clinical translation.

References

- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 2. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. portlandpress.com [portlandpress.com]

- 7. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydrofolate reductase binding and cellular uptake of nonpolyglutamatable antifolates: correlates of cytotoxicity toward methotrexate-sensitive and -resistant human head and neck squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 10. uniprot.org [uniprot.org]

- 11. researchgate.net [researchgate.net]

Dhfr-IN-15 and Folate Metabolism: A Technical Overview

A comprehensive guide for researchers, scientists, and drug development professionals on the intricate relationship between Dihydrofolate Reductase (DHFR) inhibition and folate metabolism, with a focus on the implications for therapeutic development.

Initial Assessment: A thorough review of publicly available scientific literature and databases reveals a notable absence of specific data pertaining to a compound designated as "Dhfr-IN-15." Consequently, this guide will focus on the well-characterized and clinically significant Dihydrofolate Reductase (DHFR) inhibitor, Methotrexate, as a representative molecule to explore the effects of DHFR inhibition on folate metabolism. The principles, experimental methodologies, and metabolic consequences discussed herein are broadly applicable to the study of novel DHFR inhibitors.

The Central Role of Dihydrofolate Reductase in Folate Metabolism

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1][2][3] Its primary function is to catalyze the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4] THF and its derivatives, collectively known as folates, are essential cofactors in a variety of one-carbon transfer reactions necessary for the synthesis of purines, thymidylate, and certain amino acids like methionine and glycine.[5] By facilitating the production of these vital building blocks, DHFR plays a fundamental role in DNA synthesis, replication, and repair.[1][2] Consequently, rapidly proliferating cells, such as cancer cells, are highly dependent on DHFR activity to sustain their growth.[1][6]

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors, a class of molecules known as antifolates, exert their effects by competitively binding to the active site of the DHFR enzyme.[1][6] This binding event prevents DHF from accessing the enzyme, thereby blocking its conversion to THF. The subsequent depletion of the intracellular THF pool disrupts the synthesis of nucleotides and amino acids, leading to the inhibition of DNA synthesis and cell cycle arrest.[1][5] This targeted disruption of cellular proliferation forms the basis of the therapeutic application of DHFR inhibitors in cancer chemotherapy and as antimicrobial agents.[2][6][7]

Below is a diagram illustrating the central role of DHFR in the folate pathway and the inhibitory action of compounds like Methotrexate.

Figure 1: Mechanism of DHFR Inhibition. Dihydrofolate reductase (DHFR) is a key enzyme that converts dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for purine and thymidylate synthesis, which are essential for DNA synthesis. DHFR inhibitors like Methotrexate bind to DHFR, blocking this conversion and thereby inhibiting cell proliferation.

Quantitative Analysis of DHFR Inhibition by Methotrexate

The potency of a DHFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the DHFR enzyme by 50%. The following table summarizes representative inhibitory activities of Methotrexate against DHFR from different species.

| Compound | Target | IC50 (nM) | Assay Condition | Reference |

| Methotrexate | Human DHFR | 0.12 | Cell-free enzymatic assay | Fictional Example |

| Methotrexate | Rat DHFR | 0.09 | Cell-free enzymatic assay | Fictional Example |

| Methotrexate | E. coli DHFR | 1.1 | Cell-free enzymatic assay | Fictional Example |

Note: The IC50 values presented are illustrative and can vary depending on the specific experimental conditions.

Experimental Protocols

A variety of experimental techniques are employed to study the effects of DHFR inhibitors on folate metabolism. Below are outlines of key experimental protocols.

DHFR Enzymatic Assay (Spectrophotometric)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Workflow:

Figure 2: Workflow for a DHFR Enzymatic Assay. This diagram outlines the key steps in a spectrophotometric assay to determine the inhibitory activity of a compound against the DHFR enzyme.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a drug in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Workflow:

Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow. This flowchart illustrates the process of confirming the binding of a DHFR inhibitor to its target protein within a cellular context.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Folate Metabolite Profiling

LC-MS is a highly sensitive and specific method for the quantification of intracellular folate metabolites. This technique allows researchers to directly observe the impact of DHFR inhibition on the folate pool.

Workflow:

Figure 4: LC-MS Workflow for Folate Metabolite Profiling. This diagram shows the steps involved in quantifying the changes in intracellular folate levels in response to treatment with a DHFR inhibitor.

Cellular Effects of DHFR Inhibition on Folate Metabolism

The inhibition of DHFR leads to a cascade of downstream effects on cellular metabolism. A primary consequence is the accumulation of the substrate, DHF, and a depletion of the product, THF, and its derivatives. The following table summarizes the expected changes in key folate metabolites following treatment with a potent DHFR inhibitor like Methotrexate.

| Metabolite | Expected Change upon DHFR Inhibition | Rationale |

| Dihydrofolate (DHF) | Increase | Blockade of its conversion to THF |

| Tetrahydrofolate (THF) | Decrease | Inhibition of its synthesis from DHF |

| 5,10-Methylene-THF | Decrease | Depletion of the precursor THF pool |

| 5-Methyl-THF | Decrease | Depletion of the precursor THF pool |

| 10-Formyl-THF | Decrease | Depletion of the precursor THF pool |

These shifts in the folate pool have profound implications for cellular function, ultimately leading to the desired therapeutic effects in the case of cancer treatment, or adverse effects if not properly managed.

Conclusion and Future Directions

The inhibition of DHFR remains a cornerstone of various therapeutic strategies. A deep understanding of the intricate effects of DHFR inhibitors on folate metabolism is paramount for the development of novel, more selective, and potent drugs. While specific information on "this compound" is not currently available, the principles and methodologies outlined in this guide using Methotrexate as a paradigm provide a robust framework for the investigation of any novel DHFR inhibitor. Future research in this area will likely focus on identifying inhibitors with improved selectivity for microbial or cancer-cell-specific DHFR, as well as developing strategies to overcome mechanisms of drug resistance. The continued application of advanced analytical techniques, such as metabolomics and proteomics, will be instrumental in further elucidating the complex cellular responses to DHFR inhibition.

References

- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 2. Dihydrofolate reductase inhibitors | Pharmacology Education Project [pharmacologyeducation.org]

- 3. Identification and Characterization of an Inborn Error of Metabolism Caused by Dihydrofolate Reductase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Dhfr-IN-15: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-15 (also referred to as compound 34) is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[1] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, making it a key target for anticancer therapies.[2] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of its natural substrate, dihydrofolate. This inhibition leads to a depletion of the intracellular pool of THF. The lack of THF stalls the synthesis of thymidine and purines, which are essential building blocks for DNA replication. Consequently, rapidly proliferating cells, such as cancer cells, are highly susceptible to the effects of DHFR inhibition.[1][2]

Data Presentation

While specific quantitative data for the half-maximal inhibitory concentration (IC50) of this compound in biochemical assays and its anti-proliferative effects (GI50) in cell lines are not publicly available in the reviewed literature, a supplier, MedchemExpress, notes that this compound "effectively binds to DHFR in cells, reducing DHFR levels to 10 nM". The following tables are provided as templates for researchers to populate with their experimentally determined data.

Table 1: Biochemical Assay - this compound Inhibition of Human DHFR

| Parameter | Value |

| IC50 (nM) | To be determined |

| Ki (nM) | To be determined |

| Assay Conditions | e.g., 50 mM Tris-HCl, pH 7.5, 100 µM NADPH, 50 µM DHF |

Table 2: Cell-Based Assay - Anti-proliferative Activity of this compound

| Cell Line | GI50 (µM) |

| MCF-7 (Breast Cancer) | To be determined |

| A549 (Lung Cancer) | To be determined |

| HeLa (Cervical Cancer) | To be determined |

| Other (Specify) | To be determined |

Experimental Protocols

DHFR Enzymatic Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the IC50 value of this compound against purified human DHFR enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

-

Recombinant Human DHFR enzyme

-

This compound

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

DMSO (for compound dilution)

-

96-well clear flat-bottom plate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a high-concentration stock solution.

-

Prepare a series of dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Prepare working solutions of human DHFR enzyme, DHF, and NADPH in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Diluted this compound or DMSO (for control wells)

-

DHFR enzyme solution

-

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the DHF and NADPH solution to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340 per minute) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Cell-Based Anti-Proliferative Assay (MTT Assay)

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the anti-proliferative effect of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

This compound

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding:

-

Seed the desired cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

-

Measure Absorbance:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration.

-

Determine the GI50 (concentration for 50% inhibition of cell growth) value from the dose-response curve.

-

Visualizations

Caption: DHFR Inhibition Pathway by this compound.

Caption: Workflow for DHFR Enzymatic Inhibition Assay.

References

- 1. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DHFR Inhibitors in Cell Culture Experiments

Note: The specific compound "Dhfr-IN-15" is not found in publicly available scientific literature. The following application notes and protocols are based on the well-established principles of using Dihydrofolate Reductase (DHFR) inhibitors in cell culture experiments and are intended to serve as a general guide. Researchers should optimize these protocols for their specific compound and cell lines of interest.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Inhibition of DHFR leads to a depletion of intracellular THF, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells. This makes DHFR an attractive target for cancer chemotherapy.

These application notes provide a comprehensive overview of the mechanism of action of DHFR inhibitors and detailed protocols for their application in cell culture experiments.

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors are a class of antifolate drugs that competitively bind to the active site of the DHFR enzyme, preventing the binding of its natural substrate, DHF. This inhibition disrupts the folate cycle, leading to a cascade of downstream effects.

The primary consequences of DHFR inhibition include:

-

Depletion of Tetrahydrofolate (THF): THF is a vital one-carbon carrier in various biosynthetic pathways.

-

Inhibition of Thymidylate Synthesis: The depletion of a specific THF derivative, N5,N10-methylenetetrahydrofolate, halts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis.

-

Inhibition of Purine Synthesis: THF derivatives are also required for de novo purine biosynthesis.

-

Cell Cycle Arrest and Apoptosis: The disruption of DNA synthesis triggers cell cycle checkpoints, leading to cell cycle arrest, typically in the G1 phase, and subsequent programmed cell death (apoptosis).

Signaling Pathway of DHFR Inhibition

Caption: Mechanism of action of DHFR inhibitors.

Quantitative Data of Representative DHFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for some well-known DHFR inhibitors against various cancer cell lines. These values can serve as a reference for determining the appropriate concentration range for a novel DHFR inhibitor like "this compound".

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Methotrexate | HCT116 | Colon Cancer | GI50: 0.011 - 2.18 | |

| Methotrexate | MCF-7 | Breast Cancer | GI50: 0.011 - 2.18 | |

| Methotrexate | HepG2 | Hepatocellular Carcinoma | 3.21 (µg/mL) | |

| Pyrimethamine | - | (Enzymatic Assay) | 52 ± 35 | |

| Compound 2 | HS578T | Breast Cancer | IC50: 0.06 | |

| Compound 4 | - | (Enzymatic Assay) | IC50: 0.004 | |

| Compound 20 | HepG2 | Hepatocellular Carcinoma | 1.38 - 39.70 (µg/mL) | |

| Compound 28 | A549 | Lung Cancer | GI50: 0.73 | |

| Compound 28 | NCI-H1299 | Lung Cancer | GI50: 1.72 | |

| Compound 28 | HL-60 | Leukemia | GI50: 8.92 |

Note: GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation. Direct comparison of IC50 and GI50 values should be made with caution as the experimental methodologies may differ.

Experimental Protocols

The following are detailed protocols for common cell culture experiments to evaluate the efficacy of a DHFR inhibitor.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of a DHFR inhibitor on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

DHFR inhibitor stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Drug Treatment: a. Prepare serial dilutions of the DHFR inhibitor from the stock solution in complete culture medium. A typical concentration range to start with could be from 0.01 µM to 100 µM. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the DHFR inhibitor. Include a vehicle control (DMSO) and a no-treatment control. c. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible. c. Carefully remove the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.

Experimental Workflow for Cell Proliferation Assay

Caption: Workflow for a typical cell proliferation assay.

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of a DHFR inhibitor on the ability of single cells to form colonies.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

DHFR inhibitor stock solution

-

6-well plates

-

PBS

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: a. Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete culture medium. b. Incubate for 24 hours to allow for attachment.

-

Drug Treatment: a. Treat the cells with various concentrations of the DHFR inhibitor for a defined period (e.g., 24-48 hours). b. After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.

-

Colony Formation: a. Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.

-

Staining and Quantification: a. Wash the wells with PBS. b. Fix the colonies with methanol for 15 minutes. c. Stain the colonies with crystal violet solution for 20 minutes. d. Gently wash the wells with water and allow them to air dry. e. Count the number of colonies (typically those with >50 cells).

-

Data Analysis: a. Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a DHFR inhibitor on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

DHFR inhibitor stock solution

-

6-well plates

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: a. Seed cells in 6-well plates and treat with the DHFR inhibitor for 24-48 hours.

-

Cell Harvesting and Fixation: a. Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS. b. Resuspend the cell pellet in 1 mL of cold PBS. c. While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells. d. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: a. Centrifuge the fixed cells and wash with PBS. b. Resuspend the cell pellet in PI staining solution. c. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: a. Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: a. Analyze the flow cytometry data using appropriate software to quantify the cell cycle distribution.

Troubleshooting

-

Low inhibitor activity: Ensure the inhibitor is properly dissolved and the stock solution is stable. Test a wider range of concentrations.

-

High variability between replicates: Ensure uniform cell seeding and proper mixing of reagents.

-

Cell line resistance: Some cell lines may have intrinsic or acquired resistance to DHFR inhibitors. Consider using different cell lines or combination therapies.

-

Inconsistent staining in colony formation assay: Ensure complete removal of medium before fixation and staining.

Conclusion

The protocols and information provided here offer a solid foundation for researchers and drug development professionals to investigate the cellular effects of novel DHFR inhibitors. By understanding the mechanism of action and employing these standardized assays, one can effectively characterize the anti-proliferative and cytotoxic potential of new therapeutic compounds targeting DHFR. Careful optimization of these protocols for the specific inhibitor and cell lines under investigation is crucial for obtaining reliable and reproducible results.

Application Notes and Protocols for In Vivo Mouse Models: Evaluating Novel DHFR Inhibitors

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific in vivo dosage or protocol information for the compound designated Dhfr-IN-15 . The primary publication associated with this compound focuses on its in vitro and cellular activities. Therefore, the following application notes and protocols are provided as a general framework for the in vivo evaluation of a novel Dihydrofolate Reductase (DHFR) inhibitor in a mouse cancer model, based on established methodologies for similar compounds such as methotrexate and pyrimethamine. Researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosage for any new investigational drug, including this compound.

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids.[1] Its inhibition disrupts DNA replication and cell proliferation, making it a key target for anticancer therapies.[1] These application notes provide a generalized protocol for assessing the in vivo efficacy of novel DHFR inhibitors using a xenograft mouse model, a widely used preclinical model in cancer drug discovery.[2][3]

Data Presentation: In Vivo Efficacy of DHFR Inhibitors (Generalized)

The following tables present hypothetical yet representative data structures for summarizing the in vivo efficacy of a novel DHFR inhibitor compared to known agents.

Table 1: Comparative Dosages and Administration of DHFR Inhibitors in Murine Cancer Models

| Compound | Cancer Model | Mouse Strain | Dosage Range | Administration Route | Dosing Schedule | Reference |

| Novel DHFR Inhibitor (e.g., this compound) | [Specify Model, e.g., Breast Cancer Xenograft (MCF-7)] | [e.g., BALB/c nude] | To be determined (TBD) via dose-finding studies | [e.g., Intraperitoneal (i.p.), Oral (p.o.)] | [e.g., Once daily (QD), 5 days/week] | N/A |

| Methotrexate | Breast Cancer Allograft (4T1) | BALB/c | 120 mg/kg | Intravenous (i.v.) | Single dose | [4] |

| Methotrexate | Murine Leukemia (32Dp210) | C3H-He/J | 2 - 6 mg/kg/day | Not specified | Daily | [5] |

| Pyrimethamine | Lung Cancer Xenograft (H460) | BALB/c nude | 20 mg/kg/day | Intraperitoneal (i.p.) | 5 times/week for 2 weeks | [6] |

| Pyrimethamine | Prostate Cancer Xenograft (PC3) | Nude | 15 mg/kg/day | Oral (p.o.) | Once daily | [7] |

| Pyrimethamine | Ovarian Cancer Xenograft | Nude | 15 mg/kg or 7.5 mg/kg (in combination) | Intraperitoneal (i.p.) | Weekly for 4 weeks | [8] |

| Pyrimethamine | Colorectal Cancer Xenograft (CT-26) | BALB/c | 60 mg/kg/day | Intragastric (i.g.) | Daily | [9] |

Table 2: Hypothetical Efficacy and Toxicity of a Novel DHFR Inhibitor

| Treatment Group | N | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM | Observations |

| Vehicle Control | 8 | 1500 ± 150 | 0 | +5.0 ± 1.5 | No adverse effects. |

| Novel DHFR Inhibitor (Low Dose) | 8 | 1000 ± 120 | 33.3 | +2.0 ± 2.0 | No significant toxicity. |

| Novel DHFR Inhibitor (High Dose) | 8 | 600 ± 90 | 60.0 | -5.0 ± 2.5 | Mild piloerection noted. |

| Positive Control (e.g., Methotrexate) | 8 | 750 ± 100 | 50.0 | -8.0 ± 3.0 | Significant weight loss. |

Experimental Protocols

General Protocol for In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines the steps for a subcutaneous xenograft model to evaluate the efficacy of a novel DHFR inhibitor.[10][11]

3.1.1. Materials

-

Animals: 6-8 week old immunodeficient mice (e.g., BALB/c nude, SCID).

-

Tumor Cells: A human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Novel DHFR Inhibitor: Stock solution of known concentration.

-

Vehicle Control: The solvent used to dissolve the inhibitor (e.g., DMSO, saline, carboxymethylcellulose).

-

Positive Control: A known anticancer drug (e.g., Methotrexate).

-

Anesthetics: For animal procedures.

-

Calipers: For tumor measurement.

-

Sterile syringes and needles.

3.1.2. Procedure

-

Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL.

-

Tumor Inoculation: Subcutaneously inject 1 x 106 cells (in 0.1 mL) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Randomization and Grouping: When tumors reach a predetermined size (e.g., 100-150 mm³), randomly assign the mice to different treatment groups (e.g., Vehicle Control, Novel DHFR Inhibitor Low Dose, Novel DHFR Inhibitor High Dose, Positive Control).

-

Drug Administration: Administer the novel DHFR inhibitor, vehicle, or positive control according to the predetermined dosage, route, and schedule.

-

Data Collection:

-

Measure tumor volume and body weight 2-3 times per week.

-

Observe the mice daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

-

Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

-

Tissue Collection: At the endpoint, tumors and other relevant tissues can be excised for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Signaling Pathway of DHFR Inhibition

Caption: DHFR Inhibition Pathway.

Experimental Workflow for In Vivo Efficacy Testing

Caption: In Vivo Efficacy Workflow.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Drug discovery oncology in a mouse: concepts, models and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methotrexate exacerbates tumor progression in a murine model of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]